PI3Kα Binding Affinity: 3-Thienyl vs. 2-Thienyl
In the tetra‑substituted thiophene‑triazole series leading to PF‑4989216, the 3‑thienyl‑linked triazole regioisomer (core of the target compound) maintained sub‑nanomolar PI3Kα Ki (0.6 nM) with >7000‑fold selectivity over mTOR, whereas the corresponding 2‑thienyl‑linked analog exhibited a PI3Kα Ki of ~6 nM, representing a ~10‑fold loss in potency [1]. The co‑crystal structure confirmed that the 3‑thienyl sulfur accepts a hydrogen bond from the kinase hinge region that the 2‑thienyl sulfur cannot replicate due to geometric constraints [1]. These data demonstrate that the 3‑thienylmethyl topology is a key determinant of kinase engagement and selectivity.
| Evidence Dimension | PI3Kα binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 nM (3‑thienyl‑triazole core of PF‑4989216 series) |
| Comparator Or Baseline | ~6 nM (2‑thienyl‑triazole analog) |
| Quantified Difference | ~10‑fold superior potency for the 3‑thienyl regioisomer |
| Conditions | PI3Kα HTRF biochemical assay; recombinant human PI3Kα (p110α/p85α); ATP at Km |
Why This Matters
A 10‑fold potency advantage directly translates to lower compound loading in cellular assays and reduced risk of off‑target pharmacology, making the 3‑thienylmethyl regioisomer the preferred starting point for kinase inhibitor optimization.
- [1] Liu, K. K.-C. et al. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Med. Chem. Lett. 2011, 2, 809–813. View Source
